molecular formula C25H20BrClN2O4 B11983331 [9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone

[9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone

Cat. No.: B11983331
M. Wt: 527.8 g/mol
InChI Key: OQMSESSNJGTKKN-UHFFFAOYSA-N
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Description

9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3,4-dimethoxyphenyl derivatives, followed by cyclization and further functionalization to introduce the pyrazolo[1,5-c][1,3]benzoxazin moiety. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound’s potential medicinal properties are of interest in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its chemical reactivity makes it a valuable component in the synthesis of advanced polymers and other materials.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H20BrClN2O4

Molecular Weight

527.8 g/mol

IUPAC Name

[9-bromo-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C25H20BrClN2O4/c1-31-22-9-5-15(11-23(22)32-2)19-13-20-18-12-16(26)6-10-21(18)33-25(29(20)28-19)24(30)14-3-7-17(27)8-4-14/h3-12,20,25H,13H2,1-2H3

InChI Key

OQMSESSNJGTKKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C(=O)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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